Cas no 2138069-92-6 (3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride)

3-(2-Cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative with a cyclopropoxyethoxy substituent, offering unique reactivity for selective functionalization in organic synthesis. Its sterically hindered 2,2-dimethylpropane backbone enhances stability, while the sulfonyl chloride group provides a versatile handle for nucleophilic substitution reactions, such as sulfonamide or sulfonate formation. The cyclopropoxyethoxy moiety introduces additional steric and electronic modulation, making it valuable for fine-tuning reactivity in complex molecular architectures. This compound is particularly useful in pharmaceutical and agrochemical research, where controlled sulfonylation is required. High purity and consistent performance ensure reliability in demanding synthetic applications.
3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride structure
2138069-92-6 structure
Product name:3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
CAS No:2138069-92-6
MF:C10H19ClO4S
MW:270.773461580276
CID:5997232
PubChem ID:165872358

3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
    • EN300-1145205
    • 2138069-92-6
    • Inchi: 1S/C10H19ClO4S/c1-10(2,8-16(11,12)13)7-14-5-6-15-9-3-4-9/h9H,3-8H2,1-2H3
    • InChI Key: KEGYDGKJXIORIM-UHFFFAOYSA-N
    • SMILES: ClS(CC(C)(C)COCCOC1CC1)(=O)=O

Computed Properties

  • Exact Mass: 270.0692580g/mol
  • Monoisotopic Mass: 270.0692580g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61Ų
  • XLogP3: 1.8

3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1145205-2.5g
3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
2138069-92-6 95%
2.5g
$2071.0 2023-10-25
Enamine
EN300-1145205-1.0g
3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
2138069-92-6
1g
$1299.0 2023-05-26
Enamine
EN300-1145205-1g
3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
2138069-92-6 95%
1g
$1057.0 2023-10-25
Enamine
EN300-1145205-0.05g
3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
2138069-92-6 95%
0.05g
$888.0 2023-10-25
Enamine
EN300-1145205-5.0g
3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
2138069-92-6
5g
$3770.0 2023-05-26
Enamine
EN300-1145205-0.5g
3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
2138069-92-6 95%
0.5g
$1014.0 2023-10-25
Enamine
EN300-1145205-5g
3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
2138069-92-6 95%
5g
$3065.0 2023-10-25
Enamine
EN300-1145205-10g
3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
2138069-92-6 95%
10g
$4545.0 2023-10-25
Enamine
EN300-1145205-0.25g
3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
2138069-92-6 95%
0.25g
$972.0 2023-10-25
Enamine
EN300-1145205-0.1g
3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
2138069-92-6 95%
0.1g
$930.0 2023-10-25

Additional information on 3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride

Professional Introduction to 3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride (CAS No. 2138069-92-6)

3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 2138069-92-6, is a sulfonate derivative with a unique structural configuration that makes it particularly valuable for various synthetic applications. The presence of both cyclopropyl and ethoxy groups in its molecular framework imparts distinct chemical properties, making it a versatile intermediate in the development of complex molecules.

The structural formula of this compound can be represented as follows: 3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride. This name highlights its sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions. The compound's ability to participate in such reactions makes it a crucial building block in the synthesis of more intricate chemical entities, particularly in the pharmaceutical industry where precise molecular modifications are often required.

In recent years, the demand for high-purity intermediates like 3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride has surged due to advancements in drug discovery technologies. Researchers are increasingly leveraging sulfonate derivatives for their ability to enhance the bioavailability and pharmacological activity of therapeutic agents. The compound's unique structural features, including the bulky cyclopropyl group and the flexible ethoxy chain, contribute to its stability under various reaction conditions while maintaining reactivity at key functional sites.

One of the most compelling aspects of this compound is its role in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in numerous biological processes, and inhibiting their activity is a common strategy in drug development. The sulfonyl chloride moiety in 3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride allows for facile introduction of sulfonamide groups, which are known to be effective protease inhibitors. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against various proteases, including those implicated in viral infections and cancer.

The pharmaceutical industry has also explored the use of this compound in the development of anti-inflammatory agents. Inflammatory processes are mediated by a complex interplay of enzymes and signaling molecules, many of which can be targeted by sulfonate-based compounds. The structural versatility of 3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride enables chemists to design molecules that selectively modulate inflammatory pathways without significant off-target effects. Preliminary clinical trials have shown promising results with certain derivatives, suggesting potential therapeutic applications in chronic inflammatory diseases.

Beyond pharmaceutical applications, this compound has found utility in materials science and agrochemical research. Its ability to undergo selective functionalization makes it an excellent candidate for synthesizing polymers with tailored properties. Additionally, researchers have investigated its use as an intermediate in the production of herbicides and fungicides, where sulfonate derivatives are known for their efficacy and environmental compatibility.

The synthesis of 3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Typically, the process begins with the reaction of 2-cyclopropylethanol with dimethyl sulfate to form the corresponding sulfate ester. Subsequent nucleophilic substitution with sodium hydride followed by treatment with thionyl chloride yields the desired sulfonyl chloride derivative. Advanced techniques such as flow chemistry have been employed to optimize these reactions, improving scalability and reducing waste.

The quality control of this compound is paramount due to its sensitivity to moisture and air. Manufacturers must employ stringent purification methods, including recrystallization and distillation under inert conditions, to ensure that impurities do not interfere with downstream applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the identity and purity of batches produced.

The environmental impact of producing and using 3-(2-cyclopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is another critical consideration. Efforts have been made to develop greener synthetic routes that minimize hazardous waste generation. For instance, catalytic methods using biodegradable solvents or renewable feedstocks have been explored as alternatives to traditional organic solvents. These innovations not only reduce environmental footprint but also align with regulatory requirements aimed at promoting sustainable chemical manufacturing practices.

In conclusion, 3-(2-cyclopropoxylethoxy)-2,2-dimethylpropane-1-sulfonyl chloride (CAS No. 2138069-92-6) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors and anti-inflammatory agents. Advances in synthetic methodologies and quality control continue to enhance its accessibility and utility, ensuring its continued relevance in scientific research and industrial applications.

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